(4Z)-4-({[4-(4-bromophenoxy)phenyl]amino}methylidene)-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromophenol, 4-nitrobenzaldehyde, and 3-(trifluoromethyl)-1H-pyrazol-5-one. The key steps in the synthesis may include:
Formation of 4-(4-bromophenoxy)aniline: This can be achieved by reacting 4-bromophenol with aniline under appropriate conditions.
Condensation Reaction: The 4-(4-bromophenoxy)aniline is then condensed with 4-nitrobenzaldehyde to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization with 3-(trifluoromethyl)-1H-pyrazol-5-one to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas with a catalyst for reduction), nucleophiles (e.g., amines or thiols for substitution), and cyclization agents (e.g., acids or bases).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE include other pyrazole derivatives with similar structural features, such as:
- 4-{(Z)-1-[4-(4-CHLOROPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
- 4-{(Z)-1-[4-(4-METHOXYPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 4-{(Z)-1-[4-(4-BROMOPHENOXY)ANILINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H14BrF3N4O4 |
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Molecular Weight |
547.3 g/mol |
IUPAC Name |
4-[[4-(4-bromophenoxy)phenyl]iminomethyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H14BrF3N4O4/c24-14-1-9-18(10-2-14)35-19-11-3-15(4-12-19)28-13-20-21(23(25,26)27)29-30(22(20)32)16-5-7-17(8-6-16)31(33)34/h1-13,29H |
InChI Key |
PPKDORNRUSSQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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